molecular formula C21H19N3O3S B11223241 N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11223241
M. Wt: 393.5 g/mol
InChI Key: UPGWUCIKSFZAIN-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Preparation Methods

The synthesis of N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step synthetic proceduresThe reaction conditions often involve the use of various reagents and catalysts to achieve the desired product .

Chemical Reactions Analysis

N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, including antihypertensive, antidiabetic, and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as a KATP channel activator or an AMPA receptor modulator, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-naphthalen-1-yl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H19N3O3S/c1-2-12-24-14-22-28(26,27)20-13-16(10-11-19(20)24)21(25)23-18-9-5-7-15-6-3-4-8-17(15)18/h3-11,13-14H,2,12H2,1H3,(H,23,25)

InChI Key

UPGWUCIKSFZAIN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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